Cas no 17954-33-5 (1-Isoquinolinecarboximidamide, N-hydroxy-)

1-Isoquinolinecarboximidamide, N-hydroxy-, is a specialized chemical compound with notable applications in medicinal chemistry and biochemical research. Its structure, featuring an isoquinoline core functionalized with a hydroxyamidine group, makes it a valuable intermediate in the synthesis of pharmacologically active molecules. This compound is particularly useful in the development of enzyme inhibitors and ligands due to its ability to interact with biological targets through hydrogen bonding and coordination. Its stability and reactivity under controlled conditions further enhance its utility in organic synthesis. Researchers value this compound for its potential in exploring novel therapeutic pathways and its role in advancing structure-activity relationship studies.
1-Isoquinolinecarboximidamide, N-hydroxy- structure
17954-33-5 structure
Product Name:1-Isoquinolinecarboximidamide, N-hydroxy-
CAS No:17954-33-5
MF:C10H9N3O
MW:187.197961568832
CID:1375568
PubChem ID:135697289
Update Time:2025-06-08

1-Isoquinolinecarboximidamide, N-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 1-Isoquinolinecarboximidamide, N-hydroxy-
    • N'-HYDROXYISOQUINOLINE-1-CARBOXIMIDAMIDE
    • (Z)-N'-HYDROXYISOQUINOLINE-1-CARBOXIMIDAMIDE
    • AKOS000132522
    • N-Hydroxyisoquinoline-1-carboximidamide
    • EN300-76088
    • SCHEMBL6449042
    • 1955564-43-8
    • starbld0005163
    • (1,2-dihydroisoquinolin-1-ylidene)(nitroso)methanamine
    • Isoquinolin-1(2H)-ylidene(nitroso)methanamine
    • 17954-33-5
    • Inchi: 1S/C10H9N3O/c11-10(13-14)9-8-4-2-1-3-7(8)5-6-12-9/h1-6,14H,(H2,11,13)
    • InChI Key: PEFSLZSCHFLCTH-UHFFFAOYSA-N
    • SMILES: O/N=C(/C1C2C=CC=CC=2C=CN=1)\N

Computed Properties

  • Exact Mass: 187.07467
  • Monoisotopic Mass: 187.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 71.5Ų

Experimental Properties

  • PSA: 69

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Additional information on 1-Isoquinolinecarboximidamide, N-hydroxy-

Introduction to 1-Isoquinolinecarboximidamide, N-hydroxy- (CAS No. 17954-33-5)

1-Isoquinolinecarboximidamide, N-hydroxy-, identified by the Chemical Abstracts Service number 17954-33-5, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic amide derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the isoquinoline family, a class of molecules known for their diverse biological activities and industrial relevance. The presence of a hydroxyl group at the N-position introduces additional reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The isoquinoline scaffold is a privileged structure in pharmaceutical research, featuring a fused benzene and pyridine ring system. This configuration imparts remarkable stability and reactivity, enabling the synthesis of a wide array of derivatives with tailored biological properties. Among these derivatives, 1-Isoquinolinecarboximidamide, N-hydroxy- stands out due to its ability to serve as a precursor for more complex molecules. Its N-hydroxyl functionality allows for further chemical modifications, such as amidation or esterification, which are crucial steps in the synthesis of bioactive compounds.

In recent years, there has been growing interest in isoquinoline derivatives as potential therapeutic agents. These compounds have shown promise in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The structural versatility of isoquinolines allows for the design of molecules that can interact with specific biological targets, making them attractive candidates for drug discovery programs. 1-Isoquinolinecarboximidamide, N-hydroxy- is no exception and has been explored in several research studies for its potential pharmacological effects.

One of the most compelling aspects of 1-Isoquinolinecarboximidamide, N-hydroxy- is its role as a building block in the synthesis of more complex isoquinoline-based drugs. The hydroxyl group at the N-position provides a handle for further functionalization, enabling chemists to create molecules with enhanced potency and selectivity. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer progression. These inhibitors have demonstrated preclinical efficacy in vitro and in vivo, highlighting the therapeutic potential of isoquinoline derivatives.

The synthesis of 1-Isoquinolinecarboximidamide, N-hydroxy- typically involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process often begins with the formation of the isoquinoline core through cyclization reactions. Subsequent functionalization steps introduce the carboximidamide and hydroxyl groups at appropriate positions on the ring system. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or transition-metal-mediated transformations, are frequently employed to achieve high yields and purity.

Recent advancements in computational chemistry have further accelerated the discovery and optimization of isoquinoline-based drugs. Molecular modeling techniques allow researchers to predict the binding affinity and pharmacokinetic properties of candidate compounds before they are synthesized. This approach has been particularly useful for designing 1-Isoquinolinecarboximidamide, N-hydroxy- derivatives with improved pharmacological profiles. By leveraging computational tools, scientists can identify key structural features that enhance drug-like properties, such as solubility, metabolic stability, and target specificity.

The biological activity of 1-Isoquinolinecarboximidamide, N-hydroxy- has been extensively studied in various preclinical models. Research indicates that this compound exhibits inhibitory effects on certain enzymes and receptors implicated in disease processes. For example, studies have shown that isoquinoline derivatives can modulate signaling pathways involved in inflammation and cell proliferation. These findings suggest that 1-Isoquinolinecarboximidamide, N-hydroxy- may have therapeutic applications in conditions such as arthritis or cancer.

In addition to its pharmacological potential, 1-Isoquinolinecarboximidamide, N-hydroxy- has been explored for its role in chemical biology research. The compound serves as a valuable tool for studying enzyme mechanisms and interactions with biological targets. By using this derivative as a probe molecule, researchers can gain insights into critical cellular processes and develop new strategies for treating diseases.

The industrial significance of 1-Isoquinolinecarboximidamide, N-hydroxy- cannot be overstated. Its versatility as a synthetic intermediate has made it a staple in pharmaceutical companies' libraries of key compounds. The ability to modify its structure allows for rapid screening of new drug candidates with minimal resource expenditure. This efficiency is particularly important in today's competitive pharmaceutical landscape where time-to-market is a critical factor.

Looking ahead, the future prospects for 1-Isoquinolinecarboximidamide, N-hydroxy- appear promising. Ongoing research efforts are focused on expanding its applications across different therapeutic areas. Innovations in synthetic methodologies are expected to further streamline its production process while maintaining high quality standards. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into clinical reality.

In conclusion,1-Isoquinolinecarboximidamide,N-hydroxy- (CAS No 17954 33 5) represents a fascinating compound with significant potential in pharmaceutical research Its unique structural features reactivity and biological activity make it an invaluable asset As scientific understanding advances so too will our ability to harness this compound's full potential Whether through new synthetic strategies or novel therapeutic applications one thing remains certain: 1-Isoquinolinecarboximidamide,N-hydroxy- will continue to play an important role shaping the future of chemical biology drug discovery and medicine

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